5-(3-Fluorooxetan-3-yl)isoindoline
Description
5-(3-Fluorooxetan-3-yl)isoindoline is a heterocyclic compound featuring an isoindoline core substituted with a 3-fluorooxetane group. The isoindoline scaffold is a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This compound is of interest in pharmaceutical chemistry, particularly as an intermediate or building block for drug candidates, given the prevalence of isoindoline derivatives in therapeutics (e.g., apremilast, an immunomodulatory agent) .
Synthetic routes to this compound likely involve intermediates such as (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate (CAS: 1308644-71-4) or 3-fluoro-3-(iodomethyl)oxetane (CAS: 1363381-23-0), which are key reagents for introducing the fluorooxetane moiety via nucleophilic substitution or coupling reactions .
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
5-(3-fluorooxetan-3-yl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C11H12FNO/c12-11(6-14-7-11)10-2-1-8-4-13-5-9(8)3-10/h1-3,13H,4-7H2 |
InChI Key |
DSXZEJNIILCEGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C3(COC3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Trends : Fluorinated compounds generally exhibit enhanced binding affinities due to fluorine’s electronegativity. The bioactivity scores of fluorinated isoxazole derivatives () support this trend, suggesting that this compound may similarly benefit in therapeutic applications .
- Synthetic Efficiency : The use of tosylate or iodide intermediates () provides flexibility in large-scale synthesis, balancing reactivity and practicality .
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